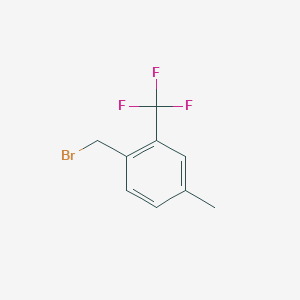
4-Methyl-2-(trifluoromethyl)benzyl bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-2-(trifluoromethyl)benzyl bromide is an organic compound with the molecular formula C9H8BrF3. This compound is characterized by the presence of a bromine atom attached to a benzyl group, which is further substituted with a methyl group and a trifluoromethyl group. It is commonly used as an intermediate in organic synthesis and has applications in various fields including pharmaceuticals and agrochemicals.
作用机制
Target of Action
It is used in the synthesis of various compounds with antiviral activities . It’s also used to prepare inhibitors of the hepatitis C virus NS5B polymerase .
Mode of Action
The compound is a useful building block in organic synthesis . It undergoes reactions at the benzylic position, including free radical bromination and nucleophilic substitution . The benzylic position is particularly reactive due to the resonance stabilization that occurs when a hydrogen atom is removed .
Biochemical Pathways
The compound’s role in the synthesis of antiviral compounds and hepatitis c virus inhibitors suggests it may influence viral replication pathways .
Pharmacokinetics
Its use in drug synthesis implies it may have properties conducive to bioavailability .
Result of Action
Its use in the synthesis of antiviral compounds and hepatitis c virus inhibitors suggests it may have antiviral effects .
准备方法
Synthetic Routes and Reaction Conditions
4-Methyl-2-(trifluoromethyl)benzyl bromide can be synthesized through several methods. One common method involves the bromination of 4-methyl-2-(trifluoromethyl)toluene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically takes place in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and better control over reaction conditions. The use of automated systems and advanced purification techniques such as distillation and crystallization are common to achieve high purity of the final product.
化学反应分析
Types of Reactions
4-Methyl-2-(trifluoromethyl)benzyl bromide primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can participate in nucleophilic substitution reactions (S_N1 and S_N2) where the bromine atom is replaced by various nucleophiles.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include hydroxide ions, alkoxide ions, amines, and thiols.
Conditions: These reactions typically occur in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone, and may require heating to proceed efficiently.
Major Products
The major products of these substitution reactions depend on the nucleophile used. For example:
- Reaction with sodium hydroxide yields 4-Methyl-2-(trifluoromethyl)benzyl alcohol.
- Reaction with sodium methoxide yields 4-Methyl-2-(trifluoromethyl)benzyl methyl ether.
科学研究应用
4-Methyl-2-(trifluoromethyl)benzyl bromide is used in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its ability to modify biological molecules.
Medicine: The compound is explored for its potential in drug development, particularly in the synthesis of compounds with antifungal, antibacterial, and antiviral properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
相似化合物的比较
Similar Compounds
- 4-(Trifluoromethyl)benzyl bromide
- 4-Methylbenzyl bromide
- 3,5-Bis(trifluoromethyl)benzyl bromide
- 4-Fluorobenzyl bromide
Uniqueness
4-Methyl-2-(trifluoromethyl)benzyl bromide is unique due to the presence of both a methyl group and a trifluoromethyl group on the benzyl ring. This combination of substituents provides a distinct electronic environment that can influence the reactivity and selectivity of the compound in chemical reactions. The trifluoromethyl group, in particular, is known for its electron-withdrawing properties, which can enhance the stability and biological activity of the compounds derived from this compound.
属性
IUPAC Name |
1-(bromomethyl)-4-methyl-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3/c1-6-2-3-7(5-10)8(4-6)9(11,12)13/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSCRLBUJIWGBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CBr)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














